(1S,2S)-2-(Diphenylphosphino)cyclohexanamine structural properties
(1S,2S)-2-(Diphenylphosphino)cyclohexanamine structural properties
An In-depth Technical Guide to the Structural Properties of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine
Authored by: Gemini, Senior Application Scientist
Introduction: (1S,2S)-2-(Diphenylphosphino)cyclohexanamine is a chiral P,N-bidentate ligand of significant interest within the fields of organic synthesis and drug development. Its rigid, well-defined stereochemical structure makes it a highly effective ligand for a variety of metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically pure compounds. This guide provides a detailed examination of the core structural, physicochemical, and spectroscopic properties of this ligand, offering insights for researchers and scientists aiming to leverage its capabilities in asymmetric catalysis.
Molecular Architecture and Stereochemistry
The efficacy of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine as a chiral auxiliary is fundamentally derived from its unique three-dimensional architecture. The molecule is built upon a cyclohexane scaffold, which adopts a stable chair conformation. Two key functional groups are appended to this ring: a primary amine (-NH₂) and a diphenylphosphino (-P(C₆H₅)₂) group.
The stereochemical designator, (1S,2S), is critical. It defines the absolute configuration at the two stereogenic centers (C1 and C2 of the cyclohexane ring). This specific configuration places the amine and the bulky diphenylphosphino groups in a trans-diaxial or trans-diequatorial orientation relative to each other, depending on the chair flip. This fixed spatial relationship is paramount for inducing chirality in catalytic processes.
The two bulky phenyl groups on the phosphorus atom create a defined chiral pocket when the ligand coordinates to a metal center, sterically directing incoming substrates to approach from a specific trajectory, which is the basis for its enantioselective control.
Physicochemical and Handling Properties
A comprehensive understanding of the ligand's physical properties is essential for its proper handling, storage, and application in experimental setups.
| Property | Value / Description | Source(s) |
| Molecular Weight | 283.35 g/mol | [2][3] |
| Appearance | White to pale cream or pale yellow crystalline powder/crystals. | [4][5] |
| Solubility | Insoluble in water. | [6] |
| Predicted XlogP | 3.4 | [1][3] |
| Stability | Air sensitive. | [6] |
| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen or argon), in a dark place at room temperature. | [2][6] |
Handling Precautions: Due to its air sensitivity, all manipulations should be performed using standard Schlenk line or glovebox techniques to prevent oxidation of the phosphine moiety. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) should be used at all times.
Spectroscopic and Structural Characterization
The precise structure of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine is confirmed through a combination of spectroscopic methods and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for confirming the identity and purity of the ligand.
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¹H NMR: The spectrum will exhibit distinct regions. Aromatic protons from the two phenyl groups typically appear as multiplets in the downfield region (~7.0-8.0 ppm). The aliphatic protons on the cyclohexane ring will appear in the upfield region (~1.0-4.0 ppm), with their specific chemical shifts and coupling patterns providing confirmation of the trans stereochemistry. The protons of the amine group will also be present.
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³¹P NMR: A single resonance is expected, characteristic of a triarylphosphine, confirming the presence and electronic environment of the phosphorus atom.
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¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the phenyl rings and the six individual carbons of the cyclohexane backbone.
Commercial sources confirm that purity is typically assayed at ≥97.0% by NMR, with the proton NMR spectrum conforming to the expected structure.[4]
Mass Spectrometry
Mass spectrometry is used to verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. Predicted collision cross-section values for various adducts, such as [M+H]⁺ at m/z 284.15628, are available.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure. This technique definitively confirms:
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The absolute stereochemistry at the C1 and C2 positions.
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The trans relationship between the amine and diphenylphosphino substituents.
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The adoption of a chair conformation by the cyclohexane ring.
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Precise bond lengths and angles, offering insight into steric strain and electronic properties.
Structural Role in Asymmetric Catalysis
The power of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine lies in its function as a P,N-bidentate ligand. It coordinates to a transition metal (e.g., Palladium, Rhodium, Ruthenium) through both the soft phosphorus donor and the hard nitrogen donor.[8][9] This dual coordination creates a rigid, 7-membered chelate ring with the metal center.
This chelation imposes a highly organized and sterically defined chiral environment around the metal's active site. The stereochemical information from the ligand's backbone is thus effectively transferred to the catalytic center, dictating the facial selectivity of substrate binding and subsequent reaction.
Caption: Coordination of the P,N-bidentate ligand to a metal center.
This structured chiral environment is the key to its success in various asymmetric transformations, including hydrogenations, allylic alkylations, and Michael additions.[10][11]
Representative Experimental Workflow: In-Situ Catalyst Formation
To apply the structural properties of the ligand in a practical setting, it is often used to form a catalyst complex in-situ just before the catalytic reaction. The following is a generalized workflow.
Caption: Generalized workflow for in-situ catalyst preparation.
Protocol Steps:
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System Preparation: A reaction vessel (e.g., a Schlenk flask or autoclave) is thoroughly dried and rendered inert by purging with dry argon or nitrogen.
-
Precursor Dissolution: The chosen metal precursor (e.g., a palladium, rhodium, or iridium salt) is dissolved in a suitable, degassed anhydrous solvent (e.g., CH₂Cl₂, THF, or Toluene).
-
Ligand Addition: The (1S,2S)-2-(Diphenylphosphino)cyclohexanamine ligand (typically 1.0-1.2 equivalents relative to the metal) is dissolved in the same solvent and added to the metal precursor solution.
-
Complexation: The resulting mixture is stirred at room temperature for a defined period (e.g., 15-60 minutes) to allow for the complete formation of the chiral catalyst complex. A color change is often observed during this step.
-
Substrate Addition: The prochiral substrate is added to the solution containing the now-formed active catalyst.
-
Reaction Initiation: The reaction is initiated by adding the final reagent or by establishing the required reaction conditions (e.g., pressurizing with hydrogen for a hydrogenation reaction).
-
Monitoring and Analysis: The reaction is monitored by techniques like TLC or GC/HPLC. Upon completion, the product is isolated, and its enantiomeric excess is determined using chiral chromatography.
This self-validating protocol ensures that the active chiral catalyst is correctly formed under controlled conditions, directly translating the structural integrity of the ligand into high enantioselectivity in the final product.
References
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PubChem. (1s,2s)-2-(diphenylphosphino)cyclohexanamine (C18H22NP). PubChem Identifier: CID 11166389. [Link]
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PubChem. (1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide). PubChem Identifier: CID 57470009. [Link]
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PubChem. (1R,2R)-2-(Diphenylphosphino)cyclohexanamine. PubChem Identifier: CID 11166387. [Link]
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Naicker, D., et al. (2016). Crystal structure of N,N-bis(diphenylphosphanyl)cyclohexylamine, C30H31NP2. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 655-656. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) for Cyclohexylamine. HMDB ID: HMDB0031404. [Link]
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Wang, D., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1188. [Link]
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Sci-Hub. Synthesis and applications to asymmetric catalysis of a series of mono- and bis(diazaphospholidine) ligands. Tetrahedron Letters, 2008. [Link]
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ResearchGate. Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. [Link]
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MDPI. Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules, 2017. [Link]
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NIH National Center for Biotechnology Information. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. J Am Chem Soc, 2008. [Link]
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MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Molecules, 2020. [Link]
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NIST WebBook. Cyclohexanamine, N-cyclohexyl-. [Link]
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